N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propionamide
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Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the types of reactions used, the reagents involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound. This can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectral data, such as its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra .Scientific Research Applications
Selective Inhibition and Therapeutic Potential
Discovery of Selective Kinase Inhibitors : The synthesis and evaluation of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have demonstrated potent and selective inhibition of the Met kinase superfamily. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, showcasing the therapeutic potential of such compounds in oncology (Schroeder et al., 2009).
Orally Active Histone Deacetylase Inhibitor : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, has shown to selectively inhibit HDACs 1-3 and 11. This compound blocks cancer cell proliferation and induces histone acetylation, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Novel Compounds and Their Biological Activities
Stereoselective Synthesis for Antibiotic Development : The stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of a fluoroquinolone antibiotic, highlights the importance of chemical synthesis in developing new therapeutic agents to combat multidrug-resistant organisms (Lall et al., 2012).
Role of Orexin-1 Receptor in Compulsive Food Consumption : The evaluation of specific compounds as selective Orexin-1 Receptor (OX1R) antagonists in a binge eating model in female rats underscores the potential of targeting the orexin system for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-2-13(18)16-8-10-7-14(19)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPVZLTWBJCNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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